2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide
CAS No.: 1989638-02-9
Cat. No.: VC6322380
Molecular Formula: C13H14F4N2O
Molecular Weight: 290.262
* For research use only. Not for human or veterinary use.
![2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide - 1989638-02-9](/images/structure/VC6322380.png)
Specification
CAS No. | 1989638-02-9 |
---|---|
Molecular Formula | C13H14F4N2O |
Molecular Weight | 290.262 |
IUPAC Name | 2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide |
Standard InChI | InChI=1S/C13H14F4N2O/c14-9-3-1-2-8(6-9)10-4-5-18-7-11(10)19-12(20)13(15,16)17/h1-3,6,10-11,18H,4-5,7H2,(H,19,20)/t10-,11-/m0/s1 |
Standard InChI Key | VMPCYCLMXMGMPI-QWRGUYRKSA-N |
SMILES | C1CNCC(C1C2=CC(=CC=C2)F)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring with a 3-fluorophenyl group at the 4-position and a trifluoroacetamide group at the 3-position (Figure 1). The stereochemical configuration (3R,4S) is critical for its three-dimensional orientation, which impacts receptor binding and metabolic stability .
Molecular Formula:
Molecular Weight: 324.25 g/mol
Key Functional Groups:
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Trifluoroacetamide ()
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3-Fluorophenyl substituent
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Piperidine core
Table 1: Structural comparison with related compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2,2,2-Trifluoroacetamide | Lacks piperidine and aryl groups | |
N-[4-(4-Fluorophenyl)piperidin-3-yl]acetamide | 4-fluorophenyl isomer, no trifluoromethyl |
Stereochemical Significance
The (3R,4S) configuration ensures optimal spatial alignment for interactions with chiral biological targets. Enantiomeric pairs of similar piperidine derivatives demonstrate divergent binding affinities for serotonin (5-HT) and norepinephrine (NET) transporters, underscoring the importance of stereochemistry .
Synthesis and Characterization
Key Challenges:
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Regioselectivity: Ensuring correct substitution on the piperidine ring.
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Stereocontrol: Achieving high enantiomeric excess via chiral catalysts or resolution techniques.
Analytical Characterization
Hypothetical characterization data based on analogs:
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NMR: NMR would show distinct signals for the trifluoromethyl (-78 ppm) and aryl fluorine (-112 ppm) .
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HPLC: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to confirm enantiopurity.
Target | Predicted (nM) | Basis for Prediction |
---|---|---|
5-HT | 15–30 | Comparison to L-694,458 |
NET | 50–100 | Similarity to DMP 777 |
Therapeutic Applications
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Neuropsychiatric Disorders: Antidepressant/anxiolytic effects via monoaminergic modulation.
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Neurodegenerative Diseases: Potential neuroprotection through oxidative stress reduction.
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